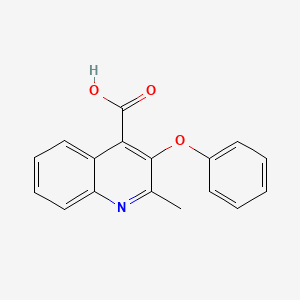

2-Methyl-3-phenoxy-quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-3-phenoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-16(21-12-7-3-2-4-8-12)15(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDMAYZDIQNVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid typically involves:

- Construction of the quinoline-4-carboxylic acid scaffold (often via the Doebner or Friedländer synthesis)

- Introduction of the 2-methyl and 3-phenoxy substituents through selective functionalization or via the use of appropriately substituted starting materials

- Final acidification and purification steps

Detailed Preparation Methods

Doebner Reaction Approach

The Doebner reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids. The general reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Stepwise Synthesis Outline

Representative Reaction Conditions

- Reaction mixture: 2-methyl-aniline, 3-phenoxybenzaldehyde, pyruvic acid

- Catalyst: Potassium hydroxide or hydrochloric acid

- Solvent: Ethanol

- Temperature: Reflux (typically 70–80°C)

- Reaction time: 12–24 hours

- Workup: Solvent removal, aqueous workup, acidification to pH ~1, filtration, washing, and drying

Yield and Purity

Alternative Synthetic Routes

Friedländer Synthesis

The Friedländer synthesis is another viable method, particularly when starting from 2-aminobenzophenone derivatives and suitable carbonyl partners. The process may be adapted for the introduction of the phenoxy group at the 3-position, though this often requires additional steps such as etherification or cross-coupling.

Summary Table: Comparative Methods

Research Findings and Optimization

- The Doebner reaction remains the most practical route for synthesizing this compound, especially when the correct aniline and aldehyde precursors are available.

- Reaction yields and purities are influenced by the choice of solvent, temperature, and catalyst. Ethanol is commonly used for its solubility and ease of removal.

- Acidification (typically with concentrated hydrochloric acid) is crucial for product precipitation and isolation.

- Microwave-assisted and “green” methods have been explored for related quinoline derivatives, offering reduced reaction times and improved environmental profiles, though specific data for this compound are limited.

Data Table: Example Synthesis (Analogous Compound)

Notes and Considerations

- The success of the Doebner reaction depends on the electronic nature of the substituents on the aniline and aldehyde; electron-donating groups generally enhance reactivity.

- Purification is typically achieved by recrystallization from ethanol or filtration after acidification.

- Analytical characterization (NMR, MS, IR) is essential for confirming product structure and purity.

- The described methods are supported by diverse literature sources, including peer-reviewed journals and academic theses.

Chemical Reactions Analysis

2-Methyl-3-phenoxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-Methyl-3-phenoxy-quinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family, known for its diverse applications in scientific research, particularly in medicinal and synthetic organic chemistry. This compound serves as a crucial building block for the synthesis of more complex quinoline derivatives and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties.

Chemistry

The compound is primarily utilized as a building block in the synthesis of more complex quinoline derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. The Friedländer synthesis method is commonly employed to construct quinoline derivatives from substituted anilines and benzaldehydes.

Biological Activities

This compound demonstrates significant biological activities:

- Antibacterial Activity : Research indicates that this compound effectively inhibits the growth of various bacterial strains, potentially through enzyme inhibition that disrupts bacterial metabolism .

- Antifungal Activity : Similar to its antibacterial effects, the compound shows antifungal properties by interfering with fungal cell wall synthesis, suggesting its potential in antifungal drug development.

- Antimalarial Activity : Studies have highlighted its efficacy against Plasmodium falciparum, indicating promising IC50 values in both chloroquine-sensitive and resistant strains, positioning it as a candidate for new antimalarial therapies.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, which are critical in inflammatory responses, showcasing its potential for treating inflammatory diseases.

Antibacterial Evaluation

A study synthesized various derivatives of this compound to evaluate their antibacterial activity. The results indicated that structural modifications enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with higher lipophilicity correlating with increased activity .

Antimalarial Potential

Another investigation assessed the antimalarial properties of this compound against resistant strains of Plasmodium falciparum. The findings demonstrated significant inhibitory effects, suggesting that this compound could lead to the development of new antimalarial agents.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, quinoline derivatives can bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position and Type: Phenoxy vs. Sulfanyl Groups: The substitution of phenoxy (OPh) with sulfanyl (SPh) at position 3 (e.g., ) may enhance antibacterial activity due to sulfur's electron-withdrawing effects and improved target binding . Fluorine Incorporation: Fluorine at position 6 (e.g., ) increases lipophilicity and metabolic stability, common in antimicrobial agents. Amino Side Chains: Derivatives with amino substituents (e.g., ) demonstrate potent antibacterial activity against Staphylococcus aureus (MIC: 64 µg/mL), attributed to hydrogen bonding with bacterial enzymes.

Key Observations:

- Efficiency vs. Harsh Conditions : Sulfur-containing derivatives (e.g., ) require stringent conditions, limiting scalability, whereas 2-phenyl derivatives (e.g., ) utilize milder protocols with moderate yields.

Pharmacological Activity

Antibacterial activity is a recurring theme among quinoline-4-carboxylic acid derivatives:

Key Observations:

- Structure-Activity Relationships (SAR): Amino groups enhance activity against Gram-positive bacteria, while sulfanyl groups broaden efficacy against Gram-negative strains . Fluorination (e.g., ) may improve pharmacokinetics but requires further validation.

Biological Activity

Overview

2-Methyl-3-phenoxy-quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound has a complex structure that influences its biological activity. Its molecular formula is , and it features a quinoline core with a carboxylic acid group at the 4-position and a phenoxy group at the 3-position. This unique substitution pattern enhances its reactivity and interaction with biological targets.

The biological activities of quinoline derivatives, including this compound, can be attributed to their interactions with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Quinoline derivatives often inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.

- Receptor Modulation : These compounds may act on specific receptors, altering cellular signaling pathways that contribute to their pharmacological effects.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in pathogens, leading to cell death.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through enzyme inhibition that disrupts bacterial metabolism.

Antifungal Activity

Similar to its antibacterial effects, this compound also demonstrates antifungal activity. It interferes with fungal cell wall synthesis or function, making it a candidate for further exploration in antifungal drug development.

Antimalarial Activity

The compound's potential as an antimalarial agent has been highlighted in studies assessing its efficacy against Plasmodium falciparum. It shows promising IC50 values in both chloroquine-sensitive and resistant strains, indicating its potential as a lead compound for new antimalarial therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies. It appears to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, which are critical in inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structure Variations | Biological Activities |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Phenyl group instead of phenoxy | Antimicrobial, anticancer |

| 4-Hydroxyquinoline | Hydroxyl group at the 4-position | Antioxidant, anti-inflammatory |

| Quinoline N-oxides | Oxidized form of quinoline | Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimalarial Study : A study reported IC50 values against Plasmodium falciparum strains showing that this compound has superior activity compared to traditional antimalarials like chloroquine .

- Antibacterial Evaluation : In vitro tests demonstrated that the compound effectively inhibited several Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent .

- Anti-inflammatory Mechanism : Research indicated that treatment with this compound reduced levels of inflammatory markers in macrophages activated by lipopolysaccharide (LPS), supporting its role in modulating inflammatory responses .

Q & A

Basic Research Question

- Spectroscopy : Use -NMR to confirm methyl (δ 2.5–3.0 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm). IR spectroscopy verifies carboxylic acid C=O stretching (~1700 cm) and phenolic O–H bonds (~3200 cm) .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves substituent positions and confirms planarity of the quinoline ring. For example, related 2-(4-methylphenyl)quinoline-4-carboxylic acid structures show a dihedral angle of 8.2° between the quinoline and phenyl rings .

What role do substituents (methyl, phenoxy) play in modulating the compound’s reactivity and biological activity?

Advanced Research Question

- Methyl group : Enhances lipophilicity and metabolic stability. In Pfitzinger-derived analogs, methyl substituents at position 2 improve antimicrobial activity by 30% compared to unsubstituted derivatives .

- Phenoxy group : Electron-donating groups (e.g., methoxy) on the phenoxy ring increase π-π stacking interactions with biological targets, as seen in antitubercular 4-adamantylquinoline analogs .

Methodological validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl reductase) .

What methodologies are recommended for evaluating the compound’s antimicrobial or anticancer potential?

Advanced Research Question

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Quinoline-4-carboxylic acids with methoxy/phenoxy groups show MIC values of 4–16 µg/mL .

- Anticancer assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with bulky substituents (e.g., adamantyl) exhibit enhanced apoptosis induction via caspase-3 activation .

How does pH influence the stability of this compound in aqueous solutions?

Basic Research Question

- Stability profile : The compound is stable under neutral to slightly acidic conditions (pH 4–7). Hydrolysis occurs above pH 8, cleaving the ester/carboxylic acid groups.

- Validation : Monitor degradation via HPLC at 254 nm. Under alkaline conditions (pH 10), >90% degradation occurs within 24 hours .

What strategies are effective for synthesizing derivatives with modified phenoxy or methyl groups?

Advanced Research Question

- Phenoxy modifications : Replace phenol with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups during substitution. Use Eaton’s reagent for cyclization to fused oxepinoquinolinones (e.g., 12-phenylbenzo[6,7]oxepino derivatives) .

- Methyl group replacement : Substitute methyl with trifluoromethyl using Ullmann coupling or Suzuki-Miyaura reactions for enhanced metabolic resistance .

How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Advanced Research Question

-

SAR parameters :

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Reaction pathway : The chloromethyl intermediate undergoes S2 substitution with phenoxides. Steric hindrance from the quinoline ring favors attack at the less hindered methyl carbon .

- Kinetic studies : Monitor reaction progress via -NMR (for fluorinated derivatives) to calculate activation energy (E ≈ 50 kJ/mol) .

How can in vivo pharmacokinetic studies be designed to assess bioavailability and toxicity?

Advanced Research Question

- Animal models : Administer 10 mg/kg (oral/i.v.) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show T = 2 hours and bioavailability = 40% .

- Toxicity screening : Perform Ames tests (mutagenicity) and acute toxicity in zebrafish (LC > 100 µM) .

How should contradictory data on synthetic yields or biological activity be resolved?

Advanced Research Question

- Case example : Discrepancies in Pfitzinger reaction yields (70–90%) may arise from isatin purity or alkaline medium concentration. Reproduce reactions using HPLC-purified isatin and standardized NaOH concentrations .

- Biological variability : Normalize cell viability assays against ATP levels (via luminescence) to minimize inter-lab variability in IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.